ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate
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Overview
Description
Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate is a complex organic compound with a unique structure that includes multiple functional groups such as ketones, sulfanyl, and diazatricyclo systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol and dichloromethane, and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine for nucleophilic substitutions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include pyrazole and isoxazole derivatives, which are of significant interest due to their potential biological activities .
Scientific Research Applications
Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives can inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates: These compounds share a similar core structure and exhibit comparable reactivity and biological activities.
Indole Derivatives: These compounds also possess a tricyclic structure and are known for their diverse biological activities.
Uniqueness
Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its ability to form various derivatives with significant biological activities makes it a valuable compound for scientific research .
Properties
IUPAC Name |
ethyl 3-oxo-4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-3-9-21-18(24)16-13-7-5-6-8-14(13)27-17(16)20-19(21)26-11-12(22)10-15(23)25-4-2/h3H,1,4-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMKSOSLFFLKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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